1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one
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Description
“1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 . The SMILES string representation of the molecule is Cc1cc (cc (C)c1N)N2CCCC2=O
.
Molecular Structure Analysis
The InChI string for “1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one” is1S/C12H16N2O/c1-8-6-10 (7-9 (2)12 (8)13)14-5-3-4-11 (14)15/h6-7H,3-5,13H2,1-2H3
. This indicates the presence of a pyrrolidinone ring attached to a 3,5-dimethylphenyl group with an amino substituent.
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrrolidine derivatives, including 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one, have been synthesized for various applications, such as intermediates in pharmaceuticals and materials science. These compounds are part of broader research on pyrrolidines and pyrrolidinones, which are critical for developing new medicinal molecules with improved biological activity due to their versatility in chemical modifications (Fleck et al., 2003; Hosseini et al., 2006).
Catalysis and Organic Synthesis
- In the realm of catalysis, the structural modification of nickel(II) pincer complexes by incorporating pyrrolidino groups has shown significant improvements in catalytic efficiency for cross-coupling reactions. This modification underscores the utility of pyrrolidinone derivatives in enhancing catalyst performance (Garcia et al., 2016).
Materials Science
- Pyrrolidinone derivatives are investigated for their potential in materials science, including the synthesis of polymers and copolymers. These compounds serve as monomers or intermediates for developing new materials with desirable properties such as high stability, flexibility, and electrical conductivity (Anderson & Liu, 2000).
Bioorganic and Medicinal Chemistry
- Research on pyrrolidine and pyrrolidinone derivatives extends to bioorganic chemistry, where these compounds are part of studies on DNA interaction, enzyme inhibition, and the design of bioactive molecules. Their unique chemical structures enable selective binding and reactivity with biological targets, contributing to the development of novel therapeutic agents (Woo et al., 1993).
Pharmaceutical Chemistry
- In pharmaceutical chemistry, the synthetic versatility of pyrrolidinones, including the ability to introduce various functional groups, makes them valuable scaffolds for drug development. These compounds are involved in synthesizing active pharmaceutical ingredients (APIs) and intermediates with enhanced biological activities (Rubtsova et al., 2020).
properties
IUPAC Name |
1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-6-10(7-9(2)12(8)13)14-5-3-4-11(14)15/h6-7H,3-5,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNQHGHXLRNSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587930 |
Source
|
Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |
CAS RN |
924830-53-5 |
Source
|
Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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